Lipophilicity-Driven Differentiation: LogP Comparison vs. Dechlorinated Analog
The target compound (XLogP3 = 5.3) exhibits a calculated lipophilicity that is 1.1 log units higher than its non-chlorinated, phenyl-substituted analog, 5-[3-(naphthalen-2-yl)-1H-pyrazol-5-yl]-3-phenyl-1,2,4-oxadiazole (estimated XLogP3 ~4.2). This increase, driven by the 3-chlorophenyl group, directly impacts predicted membrane permeability and non-specific protein binding, which are critical parameters in cell-based assay performance and in vivo distribution .
| Evidence Dimension | Predicted lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 5.3 |
| Comparator Or Baseline | 5-[3-(naphthalen-2-yl)-1H-pyrazol-5-yl]-3-phenyl-1,2,4-oxadiazole; XLogP3 = 4.2 (estimated) |
| Quantified Difference | Δ XLogP3 = 1.1 |
| Conditions | XLogP3 algorithm as reported by PubChem and ChemDiv for analogous compounds |
Why This Matters
A higher logP value distinguishes the compound for applications requiring enhanced membrane permeability, such as CNS target screening or intracellular assays, where the less lipophilic phenyl analog may be insufficient.
